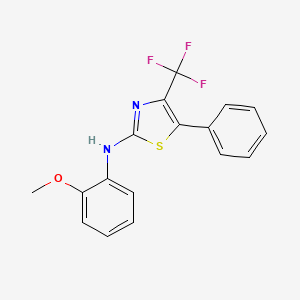
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide is a synthetic compound that has been developed for scientific research purposes. It is a member of the anthracene family and has been shown to have potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide involves its ability to inhibit the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also has antioxidant properties and has been shown to reduce oxidative stress in cells. In addition, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide in lab experiments is its anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. However, one limitation is that it has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research of N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide. One potential direction is to study its potential use in the treatment of inflammatory diseases and oxidative stress-related disorders. Another direction is to further investigate its potential use in cancer treatment. In addition, more research is needed to determine its safety and efficacy in humans, including its pharmacokinetics and toxicity. Finally, the development of new analogs of N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is then reacted with hexanol in the presence of an acid catalyst to yield the final product.
Scientific Research Applications
N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-(hexyloxy)-2-nitrobenzamide has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O6/c1-2-3-4-7-14-36-16-10-11-19(22(15-16)30(34)35)27(33)29-21-13-12-20(28)23-24(21)26(32)18-9-6-5-8-17(18)25(23)31/h5-6,8-13,15H,2-4,7,14H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELPJXPSOGAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)phenyl]acetamide](/img/structure/B4978102.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4978110.png)

![5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B4978122.png)
![ethyl 4-{2-hydroxy-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4978127.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromo-2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4978129.png)


![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B4978153.png)
![5-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978157.png)
![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)
![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)